![molecular formula C14H15N3O4 B2800654 2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid CAS No. 1417633-80-7](/img/structure/B2800654.png)
2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid is a synthetic compound with a complex structure that integrates both aromatic and pyrimidine rings. Its unique combination of functional groups makes it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The process might start with the nitration of benzoic acid to introduce the nitro group, followed by a reduction to amine, and subsequent reactions to form the pyrimidine ring. Specific reagents and catalysts are often employed to control the reaction conditions and enhance yield.
Industrial Production Methods: Industrial production of 2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid may involve continuous flow processes and the use of specialized reactors to optimize efficiency and scalability. Purification steps such as recrystallization and chromatography ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the aromatic ring can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of the pyrimidine ring can occur under specific conditions, altering the compound's electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly in modifying the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, dichromates.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenation with chlorine or bromine, nitration with nitric acid.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules in medicinal chemistry and organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interactions with biomolecules.
Medicine: Explored for its therapeutic potentials, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of novel materials, including polymers and advanced coatings.
Mechanism of Action
The compound's effects are attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl and amino groups facilitate binding to active sites, while the pyrimidine ring modulates electronic interactions within the biological systems. Pathways involved often include inhibition of enzyme activity or disruption of cellular signaling mechanisms.
Comparison with Similar Compounds
Salicylic Acid: Similar structure with hydroxyl and carboxylic acid groups.
Pyrimethamine: Shares the pyrimidine ring system, commonly used as an antimalarial drug.
Ibuprofen: Contains aromatic and carboxylic acid groups but lacks the pyrimidine ring.
Uniqueness: 2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid stands out due to its combined aromatic-pyrimidine structure, offering unique electronic and binding properties not found in simpler analogs. This uniqueness makes it valuable in targeted scientific applications and potential therapeutic uses.
Properties
IUPAC Name |
2-hydroxy-5-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7(2)10-6-12(19)17-14(16-10)15-8-3-4-11(18)9(5-8)13(20)21/h3-7,18H,1-2H3,(H,20,21)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWYMGJMKWGTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)
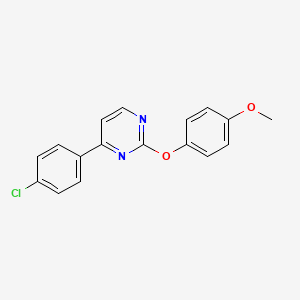
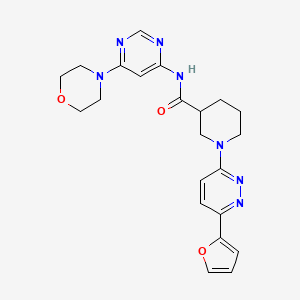
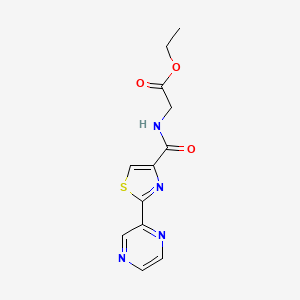
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)
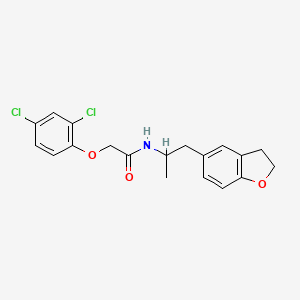
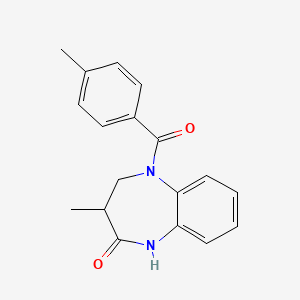
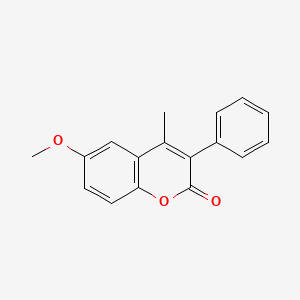
![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)
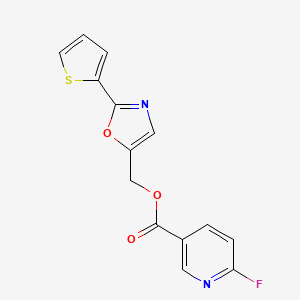
![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)
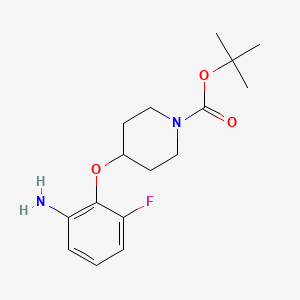
![2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2800591.png)
![N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2800594.png)
